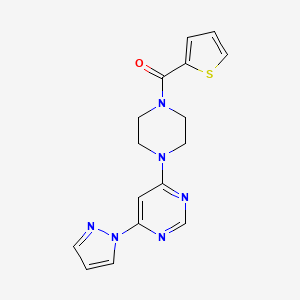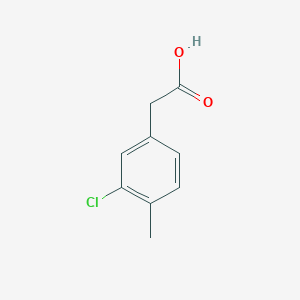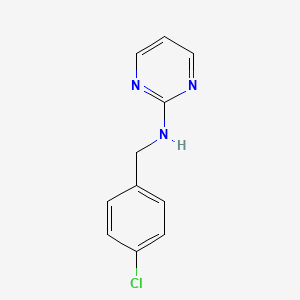
(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone, also known as PPTM, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.
Aplicaciones Científicas De Investigación
Anticonvulsant Agent Development
A new HPLC method for the determination of related substances in a promising anticonvulsant drug candidate, referred to as “Epimidin,” has been developed and validated. This method supports the research and development of potential active pharmaceutical ingredients, including compounds with structural similarities to (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone, by ensuring quality control and stability assessments under various stress conditions (Severina et al., 2021).
Anticancer Activity in Cervical Cancer Cells
A library of anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates has been designed, synthesized, and evaluated for anticancer activity in cervical cancer cells. These conjugates show promise in activating p53 in cancer cells with low levels of this protein, indicating potential therapeutic applications for compounds with similar structures (Kamal et al., 2012).
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives have been synthesized and characterized, demonstrating good to excellent antimicrobial activity. Among these, certain compounds exhibited higher anticancer activity than the reference drug doxorubicin, highlighting the potential for derivatives of this compound to serve as effective antimicrobial and anticancer agents (Hafez et al., 2016).
Histamine H3 Receptor Antagonists
Research into heterocyclic compounds as histamine H3 receptor antagonists has identified several small molecules, including one with significant affinity and selectivity, that cross the blood-brain barrier. This suggests potential applications for compounds like this compound in developing treatments for neurological conditions (Swanson et al., 2009).
CB1 Cannabinoid Receptor Interaction
The molecular interaction of a structurally similar compound with the CB1 cannabinoid receptor has been explored, providing insights into the binding mechanisms and potential for therapeutic applications in conditions modulated by this receptor (Shim et al., 2002).
PDE-5 Inhibitors
A series of pyrazolo[3,4‐d]pyrimidin‐4‐one derivatives have been synthesized and evaluated for their anti‐phosphodiesterase‐5 (PDE‐5) activity. Some compounds exhibited better inhibitory activity than others, suggesting the potential for compounds with the specified structure to serve as lead structures for new inhibitors of PDE‐5 (Su et al., 2021).
Propiedades
IUPAC Name |
[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6OS/c23-16(13-3-1-10-24-13)21-8-6-20(7-9-21)14-11-15(18-12-17-14)22-5-2-4-19-22/h1-5,10-12H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNVIUQELGTADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-methyl 3-allyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2436875.png)
![6-(thiophen-2-yl)-7-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2436878.png)
![4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2436880.png)
![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2436881.png)
![1-(2,4-difluorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2436882.png)
![2-((4-ethoxyphenyl)amino)-N-(6-methylbenzo[d]thiazol-2-yl)thiazole-4-carboxamide](/img/structure/B2436883.png)
![(4-Chlorophenyl)-[3-chloro-4-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2436884.png)

![1-isobutyl-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2436886.png)
![4-benzoyl-N-[(2-methyl-1-phenylbenzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B2436887.png)

